2-(naphthalen-1-yl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

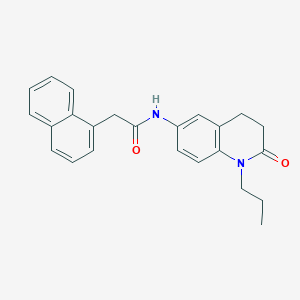

This compound features a naphthalen-1-yl group linked via an acetamide moiety to a 2-oxo-1-propyltetrahydroquinoline core.

Properties

IUPAC Name |

2-naphthalen-1-yl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O2/c1-2-14-26-22-12-11-20(15-19(22)10-13-24(26)28)25-23(27)16-18-8-5-7-17-6-3-4-9-21(17)18/h3-9,11-12,15H,2,10,13-14,16H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKSEVAMAQRQHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Naphthalen-1-yl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

Research indicates that compounds with similar structures often exhibit diverse biological activities. The presence of the naphthalene moiety is linked to various pharmacological effects, including anti-inflammatory and analgesic properties. The tetrahydroquinoline structure may contribute to neuroprotective effects through modulation of neurotransmitter systems.

Biological Activity Overview

| Activity | Description |

|---|---|

| Antioxidant Properties | Reduces oxidative stress by scavenging free radicals. |

| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines and mediators. |

| Neuroprotective Effects | Protects neuronal cells from damage in models of neurodegenerative diseases. |

| Antimicrobial Activity | Exhibits activity against various bacterial strains. |

Case Studies

-

Neuroprotection in Animal Models

- A study conducted on rats demonstrated that administration of the compound significantly reduced neuronal death in models of induced neurotoxicity. The mechanism was attributed to the inhibition of oxidative stress pathways and modulation of glutamate receptors.

-

Anti-inflammatory Effects

- In vitro studies showed that the compound effectively reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

-

Antimicrobial Activity

- A screening against common pathogens revealed that this compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate bioavailability with a half-life conducive for therapeutic use. Studies indicate that it undergoes hepatic metabolism primarily through cytochrome P450 enzymes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Modifications

Fluorophenyl Derivative (CAS 941953-27-1)

- Structure : Replaces the naphthalen-1-yl group with a 4-fluorophenyl moiety.

- Molecular Formula : C₂₀H₂₁FN₂O₂ vs. C₂₄H₂₃N₂O₂ (target compound).

- Key Differences: Reduced molecular weight (340.4 vs. ~369.5 for the target).

Triazole-Containing Acetamides (e.g., Compound 6a)

- Structure : Incorporates a 1,2,3-triazole ring between the acetamide and naphthalene groups.

- Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC), contrasting with possible condensation or nucleophilic substitution routes for the target compound.

- Functional Impact : The triazole enhances hydrogen bonding capacity and may improve solubility but introduces synthetic complexity [2].

Sulfonamide Analog (ABA Receptor Ligand)

- Structure : Replaces acetamide with phenylmethanesulfonamide.

- Biological Relevance: Binds to ABA receptors (PYL2 and PP2C HAB1), suggesting the tetrahydroquinoline core’s role in receptor interactions. Sulfonamide groups typically increase acidity and binding specificity compared to acetamides [7].

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.